molecular formula C15H10ClFO4 B6408903 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261907-08-7

4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408903
CAS RN: 1261907-08-7
M. Wt: 308.69 g/mol
InChI Key: SVOKSTHNQYTYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (4-CFMB) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white, odorless crystalline solid with a molecular weight of 289.55 g/mol and a melting point of 113-115°C. 4-CFMB is widely used in the synthesis of organic compounds and as a reagent in organic and inorganic chemistry. It is also used in the pharmaceutical industry for the synthesis of drugs and in the food industry for the detection of foodborne pathogens.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is thought to act by binding to the active site of the enzyme and preventing the formation of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. However, it has been suggested that 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% may have anti-inflammatory and anti-tumorigenic effects. Additionally, 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain cell lines in vitro, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, wide availability, and ease of use. Additionally, 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is a relatively stable compound, making it suitable for use in a variety of laboratory applications. The main limitation of using 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

Some potential future directions for research on 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% include further investigation into its biochemical and physiological effects, evaluation of its potential therapeutic applications, and development of new synthetic methods for its synthesis. Additionally, further research into the mechanism of action of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% could lead to the discovery of new drugs and treatments for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% can be achieved by several methods, including the Friedel-Crafts acylation of 4-chlorobenzoic acid with 4-fluorotoluene, the reaction of 4-chlorobenzoic acid with 4-fluoro-3-methoxybenzaldehyde, and the reaction of 4-chlorobenzoic acid with 4-fluoro-3-methoxybenzyl alcohol. The most commonly used method is the Friedel-Crafts acylation of 4-chlorobenzoic acid with 4-fluorotoluene in the presence of a Lewis acid catalyst.

Scientific Research Applications

4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is widely used in scientific research as an intermediate for the synthesis of a variety of organic compounds. It is used in the synthesis of 4-chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzaldehyde and 4-chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzyl alcohol, which are used in the synthesis of pharmaceuticals and other organic compounds. Additionally, 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is used as a reagent in organic and inorganic chemistry, in the synthesis of drugs, and in the detection of foodborne pathogens.

properties

IUPAC Name

4-chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)17)11-7-9(16)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOKSTHNQYTYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691570
Record name 5-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

CAS RN

1261907-08-7
Record name 5-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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